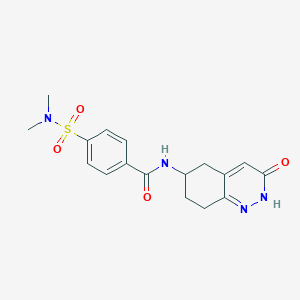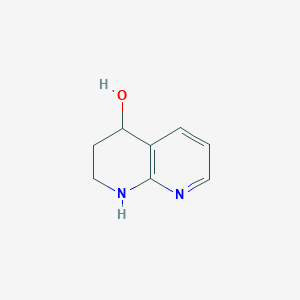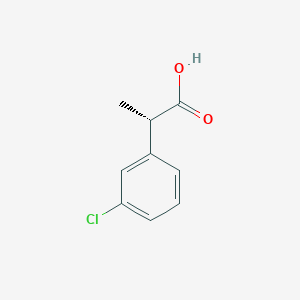
(2S)-2-(3-chlorophenyl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-(3-chlorophenyl)propanoic Acid” is a chemical compound with the molecular formula C9H9ClO2 . It contains a total of 39 bonds, including 21 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl .
Synthesis Analysis
The enantioselective synthesis of the (R,R)- and (S,S)-enantiomers of this compound from commercially available 3-chlorocinnamic acid has been reported . The Sharpless asymmetric epoxidation was used to establish the stereocenters in the synthesis of both enantiomers .Molecular Structure Analysis
The molecular structure of “(2S)-2-(3-chlorophenyl)propanoic Acid” includes a carboxylic acid group (COOH), a secondary amide group (CONH2), and a hydroxyl group (OH) . The presence of these functional groups contributes to the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
“(2S)-2-(3-chlorophenyl)propanoic Acid” has a molecular weight of 184.61956 . Its exact mass and monoisotopic mass are 184.0291072 g/mol . It has a topological polar surface area of 37.3 Ų .Applications De Recherche Scientifique
Environmental Impact and Degradation
Chlorophenols are recognized for their moderate toxic effects to both mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. The persistence of chlorophenols in the environment can vary, with low persistence when adapted microflora capable of biodegrading these compounds is present. However, this can become moderate to high depending on environmental conditions, particularly noted for compounds like 3-chlorophenol, which shares a chlorophenyl group with the compound of interest (K. Krijgsheld & A. D. Gen, 1986).
Sorption and Mobility in Soils
Research on phenoxy herbicides, closely related to chlorophenols, has detailed the sorption of these compounds to soil, organic matter, and minerals, providing insights into their environmental mobility and potential risk of pollution. The sorption experiments have indicated that soil parameters such as pH, organic carbon content, and the presence of iron oxides are significant in understanding the mobility and degradation of these compounds, which is relevant for assessing the environmental behavior of (2S)-2-(3-chlorophenyl)propanoic acid (D. Werner, J. Garratt, & G. Pigott, 2012).
Biodegradation and Treatment
The potential for microbial degradation of chlorophenols and related compounds suggests avenues for bioremediation. Zero valent iron (ZVI) and iron-based bimetallic systems have been explored for the efficient dechlorination of chlorophenols, indicating potential remediation strategies for compounds with similar structures, including (2S)-2-(3-chlorophenyl)propanoic acid. The efficiency of these systems highlights the importance of understanding specific compound interactions with remediation technologies (B. Gunawardana, N. Singhal, & P. Swedlund, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-(3-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBJDXEYFCYCX-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3-chlorophenyl)propanoic Acid | |
CAS RN |
172754-52-8 |
Source


|
| Record name | (2S)-2-(3-CHLOROPHENYL)PROPANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2509522.png)
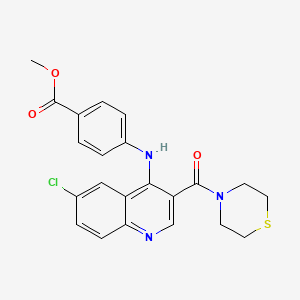
![N-benzyl-6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2509525.png)

![[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2509528.png)
![3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509530.png)
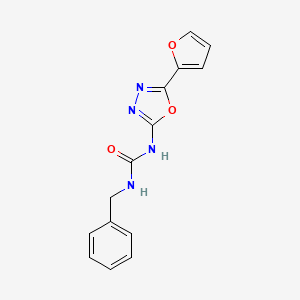
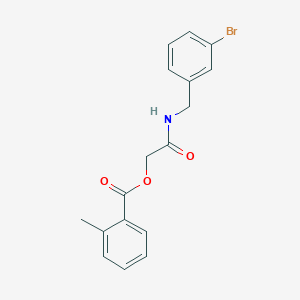
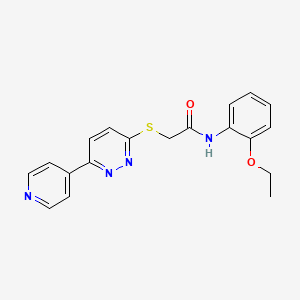
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509536.png)
